molecular formula C10H16N2 B1594431 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine CAS No. 97266-25-6

2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine

Cat. No. B1594431
CAS RN: 97266-25-6
M. Wt: 164.25 g/mol
InChI Key: QSDPAWDWCPJGAE-UHFFFAOYSA-N
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Description

2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine, also known as MPP, is a chemical compound that has been studied extensively due to its potential applications in a variety of scientific fields. This compound has been used in the synthesis of a variety of materials, including pharmaceuticals, and has been studied for its potential use in the treatment of various diseases and conditions.

Scientific Research Applications

Pharmacological Characterization and Antagonist Selectivity

A study by Grimwood et al. (2011) detailed the pharmacological characterization of a similar compound, highlighting its high affinity for κ-opioid receptors and its potential in treating depression and addiction disorders due to its antagonist selectivity and therapeutic efficacy in various assays (Grimwood et al., 2011).

Complexation with Metals

Hakimi et al. (2013) explored the complexation of a structurally similar ligand with Cadmium(II), revealing insights into coordination chemistry and the potential application in material science, specifically in the development of novel coordination compounds (Hakimi et al., 2013).

Molecular Interaction and Binding Studies

Keypour et al. (2015) reported on the synthesis and characterization of Cu(II) complexes of Schiff base ligands derived from unsymmetrical tripodal amines, providing valuable insights into the inter- and intramolecular interactions crucial for the formation of these complexes. Such studies are vital for understanding molecular recognition and could inform the design of metal-based drugs or catalysts (Keypour et al., 2015).

Novel Routes to Heterocyclic Compounds

Friedrich et al. (2002) discovered a novel synthetic route to 1,2,4-trisubstituted pyrroles, demonstrating the versatility of certain amine derivatives in organic synthesis. This work contributes to the field by offering new methodologies for synthesizing complex heterocyclic structures, which are prevalent in many pharmaceuticals and agrochemicals (Friedrich et al., 2002).

Sensor Development and Analytical Applications

Mac et al. (2010) synthesized a novel fluorescent dye based on a pyrazoloquinoline skeleton, including the amine , for the detection of small inorganic cations. This research highlights the potential use of such compounds in developing sensors for environmental monitoring and analytical chemistry (Mac et al., 2010).

properties

IUPAC Name

2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-10(2,3)12-8-9-5-4-6-11-7-9/h4-7,12H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDPAWDWCPJGAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359392
Record name 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine

CAS RN

97266-25-6
Record name 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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